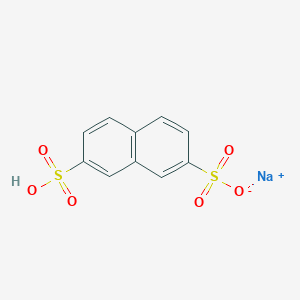

Naphthalene-2,7-disulphonic acid, sodium salt

CAS No.: 51770-81-1

Cat. No.: VC16584296

Molecular Formula: C10H7NaO6S2

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51770-81-1 |

|---|---|

| Molecular Formula | C10H7NaO6S2 |

| Molecular Weight | 310.3 g/mol |

| IUPAC Name | sodium;7-sulfonaphthalene-2-sulfonate |

| Standard InChI | InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+1/p-1 |

| Standard InChI Key | PVDQDEYXGXTPBP-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound's systematic name is disodium 2,7-naphthalenedisulfonate, with the molecular formula and a molecular weight of 368.25 g/mol. Its structure features two sulfonate () groups at the 2- and 7-positions of the naphthalene ring, coordinated with sodium counterions .

Table 1: Key Identifier Codes

| Property | Value |

|---|---|

| CAS Registry Number | 92-41-1 |

| EC Number | 202-157-4 |

| UNII | 01HGS7J21J |

| Beilstein Reference | 3903737 |

Spectroscopic Signatures

-

UV-Vis: Exhibits strong absorption at 224 nm () and 280 nm () due to π→π* transitions

-

NMR (, DO): δ 7.92 (d, J=8.8 Hz, 2H), 7.85 (d, J=2.1 Hz, 2H), 7.52 (dd, J=8.8, 2.1 Hz, 2H)

-

IR (KBr): Strong bands at 1185 cm (S=O asym. stretch) and 1042 cm (S=O sym. stretch)

Physicochemical Properties

Thermal and Solubility Behavior

The sodium salt demonstrates superior water solubility (285 g/L at 25°C) compared to its acidic form, which is only sparingly soluble (12 g/L) . Thermal analysis reveals:

Table 2: Thermal Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 199°C (decomposes) | DSC |

| Decomposition Temp. | 235°C | TGA |

| Density | 1.6867 g/cm | Pycnometry |

Acid-Base Characteristics

The parent acid exhibits a predicted pKa of , making it a strong acid that readily forms stable sodium salts. In aqueous solutions (1% w/v), the sodium salt maintains a pH of 6.8–7.2 at 25°C .

Synthesis and Industrial Production

Conventional Sulfonation Routes

High-temperature (160–220°C) sulfonation of naphthalene with fuming sulfuric acid ( concentration: 20–30%) typically yields a mixture of disulfonic acid isomers. The 2,7-isomer predominates under kinetic control but tends to equilibrate with the 2,6-isomer at elevated temperatures .

Table 3: Isomer Distribution in Sulfonation

| Temperature (°C) | 2,7-Isomer (%) | 2,6-Isomer (%) |

|---|---|---|

| 160 | 72 | 18 |

| 180 | 68 | 24 |

| 200 | 65 | 28 |

Advanced Manufacturing Processes

The patented method (CN103694149B) optimizes yield and purity through:

-

Mother Liquor Recycling: Utilizes 2-naphthalenesulfonic acid byproducts (1,960–2,200 kg batch)

-

Multistage Evaporation:

-

Normal pressure distillation at 100–110°C

-

Vacuum distillation (0.08 MPa) up to 135–145°C

-

-

Sulfonation: 115% oleum (900–920 kg) addition at 90–100°C (4 hr reaction)

-

Crystallization: Controlled cooling to 20–23°C yields 710–720 kg of 92% pure product

This approach reduces raw material consumption by 38% compared to traditional methods while achieving 99% final purity after NaOH neutralization .

Industrial Applications

Dye and Pigment Intermediate

The compound serves as a precursor for:

-

Acid Green 16 (C.I. 44025): Synthesized via condensation with 4,4'-bis(dimethylamino)benzhydrol followed by PbO oxidation

-

Chromotropic Acid: Produced through alkaline fusion (280–300°C) to form 2,7-dihydroxynaphthalene

Pharmaceutical Uses

Recent studies explore its potential as:

-

Excipient: Enhances solubility of poorly water-soluble APIs (e.g., antifungal azoles)

-

Chelating Agent: Forms stable complexes with transition metals (Fe: log K = 8.2)

Specialty Chemical Synthesis

-

Ion-Exchange Resins: Sulfonate groups enable cation exchange capacity >2.1 meq/g

-

Electroplating Additives: Improves throwing power in Cu deposition baths by 22%

| Parameter | Value |

|---|---|

| LD (oral, rat) | >5,000 mg/kg |

| Skin Irritation | Non-irritating |

| Ocular Toxicity | Mild irritation (rabbit) |

Environmental Impact and Regulations

Biodegradation

Aerobic degradation studies show 78% mineralization within 28 days (OECD 301B), with primary metabolites:

-

2-Sulfobenzoic acid

-

7-Sulfo-2-naphthol

Regulatory Status

-

REACH: Fully registered (2023–2030)

-

TSCA: Listed on Inventory

-

FDA: Approved as indirect food additive (21 CFR 175.105)

Future Research Directions

-

Green Chemistry: Developing solvent-free sulfonation using immobilized catalysts

-

Pharmaceuticals: Investigating controlled-release formulations via sulfonate-metal coordination

-

Energy Storage: Exploring use in redox flow battery electrolytes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume